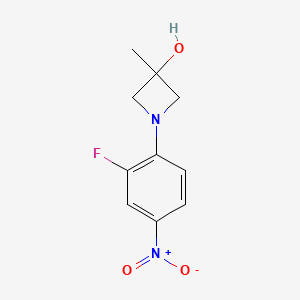
3-Fluoro-4-(3-hydroxy-3-methyl-1-azetidinyl)nitrobenzene
Cat. No. B8354157
M. Wt: 226.20 g/mol
InChI Key: UNKYNWBXTFJJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05883093
Procedure details


A solution of 1-(diphenylmethyl)-3-methyl-3-azetidinol hydrochloride (3.00 g, 10.4 mmol) in 2:1 methanol/tetrahydrofuran (60 mL) was treated with triethylamine (1.00 g, 1.40 mL, 10.4 mmol) and then palladium hydroxide/carbon (0.300 g) under a N2 stream. The mixture was shaken on a Parr apparatus under 40 psi H2. TLC analysis (2:1 hexane/ethyl acetate) after 2.5 h revealed the hydrogenolysis to be complete. The reaction mixture was filtered through Celite® (dichloromethane wash) and the filtrate concentrated under reduced pressure to give an oil which was immediately taken-up in dry dimethyl sulfoxide (15 mL) and treated with dipotassium hydrogen phosphate (3.40 g, 19.8 mmol) and 3,4-difluoronitrobenzene (1.60 g, 1.10 mL, 9.9 mmol) at ambient temperature under N2. After stirring 16 hours at his temperature, TLC analysis (2:1 hexane/ethyl acetate) revealed the reaction to be essentially complete. The reaction mixture was transferred to a separatory funnel along with dichloromethane (100 mL) and water (150 mL). After shaking, the organic phase was separated. The aqueous phase was back-extracted with dichloromethane and the combined organic extracts washed with water, dried over sodium sulfate, filtered and concentrated in vacuo to an oil. Chromatography over silica gel, eluting with 3:1 hexane/ethyl acetate, afforded, after concentration of appropriate fractions, 2.15 g (98%) of the title compound as an orange solid with mp 109°-110° C. and MS(EI) 226 (M+).
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Quantity
3 g
Type
reactant
Reaction Step Two


Name
methanol tetrahydrofuran
Quantity
60 mL
Type
solvent
Reaction Step Two

Name
dipotassium hydrogen phosphate
Quantity
3.4 g
Type
reactant
Reaction Step Three






Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Name
Yield
98%
Identifiers


|
REACTION_CXSMILES
|
Cl.C1(C(C2C=CC=CC=2)[N:9]2[CH2:12][C:11]([CH3:14])([OH:13])[CH2:10]2)C=CC=CC=1.C(N(CC)CC)C.P([O-])([O-])(O)=O.[K+].[K+].[F:35][C:36]1[CH:37]=[C:38]([N+:43]([O-:45])=[O:44])[CH:39]=[CH:40][C:41]=1F>CS(C)=O.[OH-].[OH-].[Pd+2].O.ClCCl.CCCCCC.C(OCC)(=O)C.CO.O1CCCC1>[F:35][C:36]1[CH:37]=[C:38]([N+:43]([O-:45])=[O:44])[CH:39]=[CH:40][C:41]=1[N:9]1[CH2:12][C:11]([OH:13])([CH3:14])[CH2:10]1 |f:0.1,3.4.5,8.9.10,13.14,15.16|
|
Inputs


Step One
|
Name
|
hexane ethyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C1(=CC=CC=C1)C(N1CC(C1)(O)C)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
methanol tetrahydrofuran
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO.O1CCCC1
|
Step Three
|
Name
|
dipotassium hydrogen phosphate
|
|
Quantity
|
3.4 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=CC1F)[N+](=O)[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Five
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Step Six
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Seven
|
Name
|
hexane ethyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was shaken on a Parr apparatus under 40 psi H2
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through Celite® (dichloromethane wash)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After shaking
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was back-extracted with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic extracts washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to an oil
|
WASH
|
Type
|
WASH
|
|
Details
|
Chromatography over silica gel, eluting with 3:1 hexane/ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=CC1N1CC(C1)(C)O)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.15 g | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 96% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
